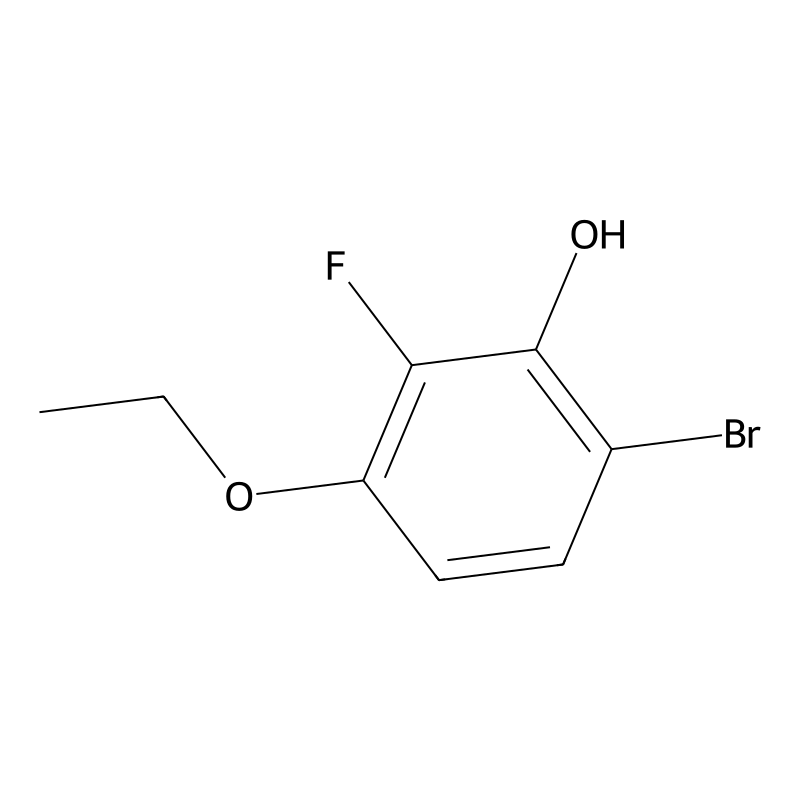

6-Bromo-3-ethoxy-2-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Bromo-3-ethoxy-2-fluorophenol is a halogenated phenolic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and an ethoxy group attached to a phenolic ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and potential applications. Its synthesis was first reported in 2011, where it was produced through a multi-step process involving the reaction of 3-ethoxy-4-fluorophenol with bromine in the presence of base catalysts.

Physical and Chemical Properties

The key physical and chemical properties of 6-bromo-3-ethoxy-2-fluorophenol include:

Example Reactions- Electrophilic Substitution:

- Reaction with electrophiles (e.g., alkyl halides) can lead to further functionalization of the aromatic ring.

- Nucleophilic Substitution:

- The ethoxy group can be replaced by nucleophiles under basic conditions.

- Reaction with electrophiles (e.g., alkyl halides) can lead to further functionalization of the aromatic ring.

- The ethoxy group can be replaced by nucleophiles under basic conditions.

Research indicates that 6-bromo-3-ethoxy-2-fluorophenol exhibits significant biological activities, including:

- Antimicrobial Activity: It has shown effectiveness against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Properties: Studies demonstrate potent cytotoxic effects against several cancer cell lines, including human lung cancer and colon adenocarcinoma cells.

- Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to elucidate these effects fully.

Several methods have been developed for synthesizing 6-bromo-3-ethoxy-2-fluorophenol:

- Bromination of 3-Ethoxy-4-fluorophenol:

- This method involves treating 3-ethoxy-4-fluorophenol with bromine in the presence of a base catalyst.

- Bromination of 3-Hydroxy-4-fluoroanisole:

- This reaction uses sodium hydroxide alongside bromine to yield the desired compound.

- Bromination of 3-Chloro-4-fluorophenol:

- In this approach, sodium ethoxide is used along with bromine for synthesis.

6-Bromo-3-ethoxy-2-fluorophenol has potential applications across various fields:

- Medicinal Chemistry: Its biological activity makes it a candidate for developing new antimicrobial and anticancer agents.

- Materials Science: The compound's unique properties could be harnessed in creating advanced materials.

- Environmental Science: It may serve as a model compound for studying the behavior of halogenated phenols in environmental contexts .

Interaction studies involving 6-bromo-3-ethoxy-2-fluorophenol focus on its biological effects and mechanisms. Research indicates that it may interact with specific cellular pathways involved in cancer cell proliferation and bacterial resistance mechanisms. Further studies are required to clarify these interactions and their implications for therapeutic applications.

Several compounds share structural similarities with 6-bromo-3-ethoxy-2-fluorophenol, including:

- 6-Bromo-2-fluoro-3-methoxyphenol

- Similar structure but contains a methoxy group instead of an ethoxy group.

- 3-Bromo-6-chloro-2-fluorophenol

- Contains chlorine instead of bromine at a different position on the phenolic ring.

- 6-Bromo-3-hydroxyphenol

- Lacks the ethoxy and fluorine substituents, making it less complex.

Uniqueness of 6-Bromo-3-Ethoxy-2-Fluorophenol

The uniqueness of 6-bromo-3-ethoxy-2-fluorophenol lies in its combination of halogenation (bromine and fluorine) along with an ethoxy group, which enhances its solubility in organic solvents while potentially increasing its biological activity compared to other similar compounds. This distinct combination may lead to novel applications in drug development and materials science .